molecular formula C22H24N4O3S B3018838 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941243-07-8

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B3018838
CAS No.: 941243-07-8
M. Wt: 424.52
InChI Key: DSLNMQAZIQBNMH-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition and Arthritis Treatment

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. They found that the introduction of a fluorine atom in these compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522, which is in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Oxidation Catalysts

Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide as a substituent of tetra peripherally substituted Fe(ii) phthalocyanine. This compound demonstrated remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene, producing the allylic ketone, 2-cyclohexen-1-one, and benzaldehyde from styrene oxidation (Işci et al., 2014).

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) explored 4-Chloro-3-nitrobenzenesulfonamide's reaction with bis-electrophilic phenols, resulting in [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, which are significant in various physiological functions including respiration and pH regulation (Sapegin et al., 2018).

Gas-Liquid Chromatographic Studies

Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react readily with primary sulfonamides to form N-dimethylaminomethylene derivatives, which possess excellent gas-liquid chromatographic properties. This derivatization approach has practical applicability in biological studies, such as the gas-liquid chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Electrochemical and Spectroelectrochemical Properties

Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines substituted with sulfonamide groups. These compounds showed potential applications in electrochemical and spectroelectrochemical properties, which can be crucial in various scientific research fields, including material science and catalysis (Kantekin et al., 2015).

Properties

IUPAC Name

4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(27,28)19-12-10-18(11-13-19)21-25-20(16-23)22(29-21)24-15-14-17-8-6-5-7-9-17/h5-13,24H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNMQAZIQBNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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